N-BENZYL-4-ACETAMIDO-N-METHYLBENZAMIDE
Description
Properties
IUPAC Name |
4-acetamido-N-benzyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(20)18-16-10-8-15(9-11-16)17(21)19(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGIKVGQWZAYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-ACETAMIDO-N-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of N-benzyl-N-methylbenzamide with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-ACETAMIDO-N-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The benzyl and acetamido groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-BENZYL-4-ACETAMIDO-N-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-4-ACETAMIDO-N-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs (Table 1) highlight key variations in substitution patterns, which influence physicochemical and biological properties:
- This contrasts with the target compound’s lack of strong EWGs, suggesting reduced solubility in polar solvents.
- N-Substituents: Replacing the benzyl group (target compound) with smaller alkyl chains (e.g., pentyl or propyl) lowers steric hindrance but may reduce aromatic π-π stacking interactions critical for binding in biological systems .
Physicochemical Properties
- Melting Points: Aromatic substituents (e.g., benzyl) typically elevate melting points due to crystalline packing efficiency. For example, N-phenylbenzylamine (a simpler analog) has a reported melting range of 35–380°C , though inconsistencies in this range suggest variability dependent on purity and crystallization conditions.
Research Findings and Functional Implications
- Synthetic Flexibility: The target compound’s modular structure allows for derivatization at the acetamido or N-alkyl positions, enabling tuning of steric and electronic properties for applications in medicinal chemistry or materials science .
- Comparative Bioactivity Gaps: Unlike nitro-substituted analogs , the target compound’s lack of strong EWGs may limit its utility in contexts requiring high electrophilicity (e.g., enzyme inhibition). However, its balanced lipophilicity makes it a candidate for pharmacokinetic optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
